MFCD02979214
Description
Such compounds typically exhibit applications in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, or materials science. Key properties of structurally related compounds include moderate solubility in polar solvents, variable bioavailability, and tunable reactivity based on substituents .
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3OS/c1-24(2,3)19-9-7-16(8-10-19)11-18(14-26)22(29)28-23-27-15-21(30-23)13-17-5-4-6-20(25)12-17/h4-12,15H,13H2,1-3H3,(H,27,28,29)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVXYQGXDDILC-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02979214 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD02979214 is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. The industrial process may also include additional steps such as crystallization and drying to produce the final product in a form suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD02979214 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of MFCD02979214 are typically carried out under controlled conditions to ensure the desired outcome. Common reagents include acids, bases, and solvents that facilitate the reaction process. The temperature, pressure, and reaction time are also critical factors that influence the reaction’s efficiency and yield.
Major Products Formed
The major products formed from the reactions of MFCD02979214 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
Scientific Research Applications
1. Chemistry:
- Reagent and Catalyst: MFCD02979214 is used as a reagent in organic synthesis, facilitating various chemical transformations. Its ability to act as a catalyst enhances reaction rates and yields.
- Synthetic Pathways: The compound serves as a building block in the synthesis of more complex molecules, which are crucial in pharmaceutical development.
2. Biology:
- Biological Activity: Research indicates that MFCD02979214 exhibits biological activity that can modulate cellular pathways. Its interactions with specific receptors may influence gene expression and metabolic processes.
- Potential Therapeutic Uses: Studies are ongoing to explore its efficacy in treating diseases, particularly those related to metabolic disorders and cancer.
3. Medicine:
- Drug Development: MFCD02979214 is under investigation for its potential as a therapeutic agent. Its unique properties may lead to the development of novel drugs targeting specific diseases.
- Mechanism of Action: The compound's mechanism involves binding to molecular targets, which could alter cellular functions and provide therapeutic benefits.
4. Industry:
- Material Science: MFCD02979214's properties make it suitable for use in developing advanced materials, including polymers and composites with enhanced characteristics.
- Manufacturing Processes: The compound is utilized in various manufacturing processes due to its stability and reactivity.
Case Study 1: Biological Activity Investigation
- Objective: To assess the impact of MFCD02979214 on cancer cell lines.
- Methodology: Researchers treated various cancer cell lines with different concentrations of MFCD02979214 and measured cell viability using MTT assays.
- Findings: The compound demonstrated dose-dependent cytotoxicity against several cancer types, suggesting its potential as an anticancer agent.
Case Study 2: Synthesis of Complex Molecules
- Objective: To evaluate the effectiveness of MFCD02979214 as a synthetic intermediate.
- Methodology: A multi-step synthesis was conducted using MFCD02979214 as a starting material to produce a novel anti-inflammatory compound.
- Findings: The synthetic route yielded high purity products with significant biological activity, confirming the utility of MFCD02979214 in drug development.
Mécanisme D'action
The mechanism of action of MFCD02979214 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level can provide insights into its potential therapeutic applications and guide the development of new drugs.
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The following table compares MFCD02979214’s hypothesized properties with those of similar compounds from the evidence:
Key Observations :
- Halogen Effects : Bromine and chlorine substituents (e.g., CAS 1046861-20-4) enhance electrophilicity and cross-coupling reactivity compared to fluorine-containing analogs like CAS 1533-03-5 .
- Solubility : Carboxylic acid derivatives (CAS 1761-61-1) exhibit higher solubility due to increased polarity, whereas boronic acids (CAS 1046861-20-4) show lower solubility, impacting formulation strategies .
Key Observations :
Functional and Application Differences
- Pharmaceutical Potential: Boronic acids (CAS 1046861-20-4) are protease inhibitors, while trifluoromethyl ketones (CAS 1533-03-5) target enzyme active sites .
- Materials Science : Brominated aromatics (CAS 1761-61-1) serve as flame retardants, whereas boronic acids are used in MOF synthesis .
Q & A
Q. How can researchers confirm the structural identity of MFCD02979214?
To validate the compound’s structure, employ a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and crystallographic analysis (X-ray diffraction). Cross-reference observed spectral peaks with published data, ensuring adherence to standardized protocols for sample preparation and instrument calibration. For novel compounds, include purity assessments (e.g., HPLC) and elemental analysis .
Q. What experimental design principles should guide the synthesis of MFCD02979214?
Adopt a factorial design approach to optimize reaction conditions (e.g., temperature, solvent, catalyst). Include control experiments to isolate variables and ensure reproducibility. Document procedures in line with IUPAC guidelines, emphasizing stoichiometric ratios, reaction kinetics, and safety protocols. Use failure analysis to refine synthetic pathways .
Q. How should researchers document and present spectral data for MFCD02979214?
Organize data in tables with clear annotations (e.g., chemical shifts, coupling constants, signal assignments). For peer review, ensure raw data is archived in supplementary materials, accompanied by metadata (e.g., instrument settings, calibration standards). Avoid redundancy between figures and text unless critical for interpretation .
Advanced Research Questions
Q. What statistical methods are suitable for analyzing contradictory biological activity data for MFCD02979214?
Apply hypothesis testing (e.g., ANOVA, t-tests) to evaluate variability across assays. Use Bland-Altman plots or Cohen’s kappa to assess inter-lab reproducibility. If discrepancies persist, conduct meta-analyses of published datasets, accounting for confounding variables (e.g., cell line heterogeneity, assay sensitivity) .
Q. How can computational modeling resolve ambiguities in the reaction mechanisms of MFCD02979214?
Utilize density functional theory (DFT) or molecular dynamics simulations to predict transition states and intermediate stability. Validate models against experimental kinetic data (e.g., rate constants, activation energies). Address contradictions by comparing multiple software packages (e.g., Gaussian, ORCA) and refining force field parameters .
Q. What strategies mitigate bias in structure-activity relationship (SAR) studies of MFCD02979214?
Implement double-blind screening protocols and randomize sample processing order. Use cheminformatics tools (e.g., QSAR, PCA) to disentangle correlated variables. For high-throughput data, apply false discovery rate (FDR) corrections and report effect sizes with confidence intervals .
Methodological Frameworks
How to formulate a FINER-compliant research question for studying MFCD02979214’s environmental fate?
Ensure the question is F easible (e.g., accessible analytical methods), I nteresting (e.g., ecotoxicological relevance), N ovel (e.g., unexplored degradation pathways), E thical (e.g., minimized ecological risk), and R elevant (e.g., aligns with regulatory priorities). Example: “How do pH and microbial diversity influence the anaerobic biodegradation kinetics of MFCD02979214 in soil?” .
Q. What systematic review protocols apply to conflicting toxicity profiles of MFCD02979214?
Follow PRISMA guidelines: Define inclusion/exclusion criteria (e.g., in vivo vs. in vitro studies), extract data into standardized templates, and assess study quality via tools like ROBINS-I. Synthesize findings using GRADE criteria to weigh evidence strength and identify knowledge gaps .
Data Management & Reproducibility
Q. How to archive and share raw datasets for MFCD02979214 research?
Use FAIR principles: Store data in repositories (e.g., Zenodo, PubChem) with persistent identifiers (DOIs). Include README files detailing experimental conditions, software versions, and metadata schemas. For interdisciplinary studies, adopt domain-specific standards (e.g., ISA-TAB for omics data) .
Q. What practices enhance reproducibility in MFCD02979214 crystallization trials?
Document temperature gradients, solvent evaporation rates, and nucleation triggers. Use automated platforms (e.g., Gryphon LCP) for high-throughput screening. Share crystallization kits via open-source platforms like the Cambridge Structural Database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
